Methyl 4-Bromo-5-chloro-2-furoate
Overview
Description
Methyl 4-Bromo-5-chloro-2-furoate is an organic compound with the molecular formula C6H4BrClO3. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of bromine and chlorine atoms attached to the furan ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Mode of Action
It’s possible that it may interact with its targets through mechanisms such as free radical bromination, nucleophilic substitution, or oxidation
Biochemical Pathways
Given its potential for free radical bromination, nucleophilic substitution, and oxidation , it may impact a variety of pathways
Pharmacokinetics
Its solubility in water is reported to be slight , which could impact its absorption and bioavailability. More comprehensive pharmacokinetic studies are needed to fully understand this compound’s behavior in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-Bromo-5-chloro-2-furoate. For instance, it should be stored away from oxidizing agents and bases, in a cool, dry, and well-ventilated condition . These factors could potentially affect the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that bromo and chloro groups in organic compounds can participate in various biochemical reactions, often acting as leaving groups in substitution reactions
Molecular Mechanism
It is known that bromo and chloro groups in organic compounds can participate in various chemical reactions, often acting as leaving groups in substitution reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-Bromo-5-chloro-2-furoate can be synthesized through several methods. One common method involves the bromination and chlorination of methyl furoate. The reaction typically takes place in the presence of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the furan ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Bromo-5-chloro-2-furoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 4-Bromo-5-chloro-2-furoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-Bromo-2-furoate
- Methyl 5-Bromo-4-chloro-2-fluorobenzoate
- Methyl 2-Bromo-5-chlorobenzoate
Uniqueness
Methyl 4-Bromo-5-chloro-2-furoate is unique due to the specific positions of the bromine and chlorine atoms on the furan ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 4-bromo-5-chlorofuran-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO3/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYRTJHIEIYRJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(O1)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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